3-(3,4-Dimethylphenoxy)pyrrolidine
Overview
Description
Preparation Methods
The synthesis of 3-(3,4-Dimethylphenoxy)pyrrolidine typically involves the reaction of 3,4-dimethylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
3-(3,4-Dimethylphenoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and ethanol (EtOH), as well as catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-Dimethylphenoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that pyrrolidine derivatives can interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
3-(3,4-Dimethylphenoxy)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
3-(4-Methylphenoxy)pyrrolidine: Similar structure but with a single methyl group on the phenoxy ring.
3-(3,5-Dimethylphenoxy)pyrrolidine: Similar structure but with methyl groups at different positions on the phenoxy ring.
3-(3,4-Dimethoxyphenoxy)pyrrolidine: Similar structure but with methoxy groups instead of methyl groups on the phenoxy ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3,4-dimethylphenoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(7-10(9)2)14-12-5-6-13-8-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZPWTBSTQBDRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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